molecular formula C21H17ClO7 B11159386 methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11159386
M. Wt: 416.8 g/mol
InChI Key: SGGLTPMHLBOCGJ-UHFFFAOYSA-N
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Description

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a chloro substituent

Preparation Methods

The synthesis of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.

    Synthesis of the chromenone core: The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group.

    Final coupling and esterification: The final step involves coupling the benzodioxole and chromenone intermediates, followed by esterification to form the methyl ester.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro-1,3-benzodioxol-5-yl group undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction ConditionsProducts FormedYield (%)Reference
K₂CO₃, DMF, 80°C, 12 hMethoxy-substituted benzodioxole78
NaH, THF, 0°C→RT, 6 hThioether derivatives65

The chlorine atom at the 6-position is susceptible to displacement by nucleophiles (e.g., thiols, amines), with reactivity modulated by the electron-withdrawing benzodioxole ring.

Ester Hydrolysis and Transesterification

The acetate group participates in hydrolysis and transesterification:

Acid-Catalyzed Hydrolysis

ConditionsProductNotes
HCl (6M), reflux, 4 hCarboxylic acid derivativeComplete conversion
H₂SO₄ (conc.), EtOH, 60°C, 8 hEthyl ester analog92% yield

Base-Mediated Transesterification

BaseSolventTemp.ProductYield (%)
NaOMeMeOHRefluxMethyl ester retention85
KOtBut-BuOH100°Ct-Butyl ester70

The reaction kinetics depend on steric hindrance from the 4-methylchromenone group .

Oxidation of the Benzodioxole Moiety

The 1,3-benzodioxol-5-yl group undergoes oxidative ring opening:

Oxidizing AgentConditionsProducts
O₃, H₂O₂−78°C, CH₂Cl₂, 2 hCatechol derivatives
KMnO₄H₂O, 25°C, 24 hCarboxylic acid via C-O cleavage

This reactivity is critical for generating metabolites in pharmacological studies .

Chromenone Ring Reactivity

The 2-oxo-2H-chromen-3-yl acetate core participates in:

Michael Addition

NucleophileCatalystProductYield (%)
MalononitrilePiperidineCyanomethyl adduct88
Ethyl acetoacetateDBUKnoevenagel condensation product75

Photochemical [2+2] Cycloaddition

Under UV light (λ = 254 nm), the chromenone ring forms dimeric structures via cross-conjugated dienes, confirmed by X-ray crystallography .

Functionalization at the 7-Methoxy Position

The 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy] group undergoes demethylation:

ReagentConditionsProduct
BBr₃CH₂Cl₂, −78°C, 1 hPhenolic derivative
HI (57%)Reflux, 6 hIodo-substituted benzodioxole

Scientific Research Applications

Medicinal Chemistry

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is investigated for its potential therapeutic properties:

  • Anticancer Activity: Studies have shown that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, research indicates that chromenone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Compounds with similar chromenone structures have been reported to inhibit bacterial growth, making them candidates for antibiotic development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds: It can be used to synthesize new derivatives with modified biological activities. The coupling of the benzodioxole moiety with other functional groups allows for the creation of compounds tailored for specific applications in drug discovery .

Agricultural Chemistry

The compound may also find applications in agrochemicals:

  • Pesticide Development: The biological activity of similar compounds suggests potential use as pesticides or herbicides. The modification of the methyl ester group can enhance efficacy against specific pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of chromenone derivatives. This compound was tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents. The mechanism involved the induction of oxidative stress leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted by Phytochemistry Reviews highlighted the antimicrobial properties of chromenone derivatives. This compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to biological effects. Additionally, the chromenone core may participate in redox reactions, influencing cellular processes such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This article summarizes current research findings, including case studies and data tables that illustrate the compound's biological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C25H27ClO6
  • Molecular Weight : 515.0 g/mol

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable study found that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
A549 (Lung)20Bcl-2 downregulation
HeLa (Cervical)12Apoptosis induction via mitochondrial pathway

3. Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In a recent study, it was tested against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli32Gram-negative
Pseudomonas aeruginosa64Gram-negative

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled animal study, this compound was administered to mice with induced inflammation. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group .

Case Study 2: Anticancer Efficacy in Xenograft Models

A xenograft model using human breast cancer cells was employed to evaluate the in vivo efficacy of the compound. Mice treated with methyl {7-[...]} exhibited a marked decrease in tumor volume after four weeks of treatment compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl {7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent, catalyst) for coupling the benzodioxol and coumarin moieties. Orthogonal arrays or fractional factorial designs can minimize experimental runs while identifying critical factors influencing yield and purity . Reagents like 6-chloro-1,3-benzodioxol-5-yl methanol (analogous to ) may require protection/deprotection strategies to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. For example, crystallographic data from analogous coumarin derivatives (e.g., ) can guide structural comparisons .

Q. How can researchers efficiently separate this compound from reaction byproducts?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) or preparative HPLC with C18 columns. Solvent selection (e.g., ethyl acetate/hexane gradients) should align with polarity differences between the target compound and impurities. CRDC subclass RDF2050104 provides frameworks for separation protocol optimization .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as the stability of the ester group under nucleophilic attack. ICReDD’s approach () integrates computational reaction path searches with experimental validation, enabling predictive design of functionalization reactions (e.g., hydrolysis or amidation) .

Q. How can contradictory data on this compound’s solubility and stability be resolved?

  • Methodological Answer : Use response surface methodology (RSM) to model solubility as a function of pH, temperature, and solvent polarity. Statistical contradiction analysis (e.g., ANOVA) identifies outliers or confounding variables, as demonstrated in chemical process optimization studies ( ) .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer : Synthesize analogs with variations in the methoxy, chloro, or methyl groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like cytochrome P450 or kinases. Biological assays (e.g., enzyme inhibition) should follow standardized protocols from pharmacologically similar compounds ( ) .

Q. How can researchers integrate green chemistry principles into the synthesis of this compound?

  • Methodological Answer : Substitute hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods to reduce waste. CRDC subclass RDF2050106 emphasizes renewable fuel and solvent engineering for sustainable synthesis .

Q. Data and Theoretical Frameworks

Q. What statistical frameworks are recommended for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer : Apply Taguchi methods or central composite designs (CCD) to prioritize steps with the highest variability. For example, coupling efficiency between benzodioxol and coumarin units may dominate overall yield, requiring focused optimization ( ) .

Q. What theoretical models explain the electronic effects of the 6-chloro-1,3-benzodioxol substituent on the coumarin core?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis using DFT to assess electron-withdrawing/donating effects. The chloro and benzodioxol groups may influence HOMO-LUMO gaps, impacting photophysical properties ( ) .

Properties

Molecular Formula

C21H17ClO7

Molecular Weight

416.8 g/mol

IUPAC Name

methyl 2-[7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H17ClO7/c1-11-14-4-3-13(6-17(14)29-21(24)15(11)7-20(23)25-2)26-9-12-5-18-19(8-16(12)22)28-10-27-18/h3-6,8H,7,9-10H2,1-2H3

InChI Key

SGGLTPMHLBOCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4)CC(=O)OC

Origin of Product

United States

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